1H and 13C NMR spectral assignments for 3-(2-bromophenyl)-N,N-diethylpropanamide
1H and 13C NMR spectral assignments for 3-(2-bromophenyl)-N,N-diethylpropanamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3-(2-bromophenyl)-N,N-diethylpropanamide
Authored by: Gemini, Senior Application Scientist
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis and theoretical assignment of the ¹H and ¹³C NMR spectra for 3-(2-bromophenyl)-N,N-diethylpropanamide. By dissecting the molecule into its constituent spin systems—the ortho-disubstituted aromatic ring, the propanamide backbone, and the N,N-diethyl groups—we will predict the chemical shifts, multiplicities, and coupling constants. This guide emphasizes the causal logic behind spectral interpretation, from fundamental principles of chemical environment to the application of advanced techniques like DEPT and 2D correlation spectroscopy. It is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic characterization.
Introduction and Molecular Structure
3-(2-bromophenyl)-N,N-diethylpropanamide is a molecule featuring several distinct chemical environments, making it an excellent subject for a detailed NMR analysis. It comprises a tertiary amide linked to a propyl chain, which is, in turn, substituted with a 2-bromophenyl group at the 3-position. Accurate structural confirmation is paramount in chemical synthesis and drug development, and NMR provides the necessary resolution to assign every proton and carbon atom to its specific location within the molecular framework.
The following diagram illustrates the molecular structure with a systematic numbering scheme that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of 3-(2-bromophenyl)-N,N-diethylpropanamide.
Core Principles and Experimental Design
The appearance of an NMR spectrum is profoundly influenced not only by the molecule's intrinsic structure but also by intermolecular factors related to the experimental setup.[1] A thoughtful experimental design is therefore a prerequisite for acquiring high-quality, interpretable data.
The Critical Role of Solvent Selection
The choice of a deuterated solvent is the first and one of the most crucial decisions in preparing an NMR sample. The ideal solvent must dissolve the analyte without introducing interfering signals. Chloroform-d (CDCl₃) is a common first choice for many non-polar to moderately polar organic compounds due to its excellent dissolving power and cost-effectiveness.[2]
Causality: Solvents are not inert bystanders; they can engage in specific intermolecular interactions with the solute, such as hydrogen bonding or dipole-dipole interactions, which can alter the electron density around nuclei and thus change their chemical shifts.[3][4] For instance, the chemical shifts of protons near polar functional groups can be significantly affected by the choice between an apolar solvent like CCl₄ and a hydrogen-bond accepting solvent like DMSO-d₆.[4][5] For 3-(2-bromophenyl)-N,N-diethylpropanamide, the amide carbonyl is a polar site susceptible to such interactions. Using a standard, relatively non-interacting solvent like CDCl₃ provides a baseline spectrum that is readily comparable to vast libraries of existing NMR data.
The Reference Standard: Tetramethylsilane (TMS)
To ensure universal comparability of NMR data across different spectrometers and laboratories, a reference standard is essential. Tetramethylsilane (Si(CH₃)₄), or TMS, is the universally accepted reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6]
Causality: TMS is chosen for several key reasons:
-
Chemical Inertness: It does not typically react with analytes.
-
Magnetic Equivalence: All 12 of its protons and all 4 of its carbons are chemically and magnetically equivalent, producing a single, sharp signal for each nucleus.
-
Signal Position: Silicon is less electronegative than carbon, causing the TMS protons and carbons to be highly shielded. Their signals appear upfield of most common organic compounds, preventing spectral overlap.
-
Volatility: Its low boiling point allows for easy removal from the sample after analysis.
Predicted ¹H NMR Spectral Assignments
The ¹H NMR spectrum can be logically divided into three regions: the aromatic protons of the 2-bromophenyl ring, the methylene protons of the propanamide backbone, and the protons of the N,N-diethyl groups.
Aromatic Region (δ 7.0–7.6 ppm)
The 2-bromophenyl group is an ortho-disubstituted aromatic system, which typically gives rise to complex splitting patterns due to multiple, distinct coupling constants.[7][8] Protons on an aromatic ring are significantly deshielded by the ring current effect, placing their signals in the characteristic region of 6.5-8.0 ppm.[9]
-
H-6' (ortho to Br, meta to alkyl): This proton is expected to be the most downfield of the aromatic signals. It experiences the inductive electron-withdrawing effect of the adjacent bromine atom. It should appear as a doublet of doublets, split by H-5' (ortho coupling, ³J ≈ 7-9 Hz) and H-4' (meta coupling, ⁴J ≈ 2-3 Hz).[10]
-
H-3' (ortho to alkyl, meta to Br): This proton is adjacent to the electron-donating alkyl substituent, which provides a slight shielding effect compared to an unsubstituted benzene proton. It will be split by H-4' (ortho coupling, ³J ≈ 7-9 Hz) and H-5' (meta coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
H-4' & H-5' (meta/para to substituents): These two protons are in the most complex environments. H-4' is coupled to H-3' (ortho), H-5' (ortho), and H-6' (meta). H-5' is coupled to H-4' (ortho), H-6' (ortho), and H-3' (meta). This will likely result in two overlapping and complex multiplets, often appearing as apparent triplets or triplets of doublets.
Propanamide Backbone (δ 2.5–3.2 ppm)
This aliphatic chain consists of two chemically distinct methylene groups.
-
H-3 (Benzylic Protons): These protons are on the carbon directly attached to the aromatic ring (C3). They are deshielded by the ring's magnetic anisotropy. This signal is expected to be a triplet, as it is coupled only to the two adjacent H-2 protons (³J ≈ 7-8 Hz). Predicted chemical shift is around δ 2.9-3.2 ppm.
-
H-2 (α-Carbonyl Protons): These protons are on the carbon adjacent to the electron-withdrawing carbonyl group (C2). They are also deshielded and will appear as a triplet due to coupling with the H-3 protons (³J ≈ 7-8 Hz). Predicted chemical shift is around δ 2.5-2.8 ppm.
N,N-diethyl Groups (δ 1.1–1.3 ppm and δ 3.3–3.5 ppm)
The two ethyl groups attached to the nitrogen atom present a classic ethyl pattern. However, a key feature of amides is the restricted rotation around the C-N bond due to p-orbital overlap (amide resonance). This can make the two ethyl groups (or even the two methylene protons within a single ethyl group) diastereotopic, leading to separate signals. For simplicity, we will first consider the case of fast rotation on the NMR timescale.
-
H-1'' (Methylene Protons, -N-C H₂-CH₃): These four protons are adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift. The signal will be a quartet due to coupling with the three H-2'' methyl protons (³J ≈ 7 Hz). Predicted chemical shift is around δ 3.3-3.5 ppm.
-
H-2'' (Methyl Protons, -N-CH₂-C H₃): These six protons are in a standard alkyl environment. The signal will be a triplet, split by the two H-1'' methylene protons (³J ≈ 7 Hz). Predicted chemical shift is around δ 1.1-1.3 ppm.
Table 1: Predicted ¹H NMR Data for 3-(2-bromophenyl)-N,N-diethylpropanamide
| Assigned Proton | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-6' | 7.5 - 7.6 | 1H | dd | ³J ≈ 8, ⁴J ≈ 2 |
| H-3' | 7.2 - 7.3 | 1H | dd | ³J ≈ 8, ⁴J ≈ 2 |
| H-4', H-5' | 7.0 - 7.2 | 2H | m | - |
| H-1'' | 3.3 - 3.5 | 4H | q | ³J ≈ 7 |
| H-3 | 2.9 - 3.2 | 2H | t | ³J ≈ 7.5 |
| H-2 | 2.5 - 2.8 | 2H | t | ³J ≈ 7.5 |
| H-2'' | 1.1 - 1.3 | 6H | t | ³J ≈ 7 |
Predicted ¹³C NMR Spectral Assignments
In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.[11] For 3-(2-bromophenyl)-N,N-diethylpropanamide, all 13 carbon atoms are chemically non-equivalent, and thus 13 distinct signals are expected.
-
C1 (Amide Carbonyl, C=O): Carbonyl carbons are highly deshielded and appear far downfield. Amide carbonyls typically resonate in the δ 170-185 ppm range.[12]
-
Aromatic Carbons (C1' - C6'): These carbons absorb in the δ 120-150 ppm region.[9]
-
C2' (C-Br): The carbon directly bonded to bromine. The "heavy atom effect" of bromine can cause shielding, but its electronegativity causes deshielding. The net effect often results in a signal around δ 120-125 ppm.[13]
-
C1' (ipso-C): The quaternary carbon attached to the alkyl chain will be deshielded and is expected around δ 140-145 ppm.
-
C3', C4', C5', C6': These four CH carbons will appear in the typical aromatic region of δ 125-132 ppm. Their precise assignment requires advanced 2D NMR techniques.
-
-
Aliphatic Carbons (C2, C3, C1'', C2''): These sp³-hybridized carbons appear in the upfield region of the spectrum.
-
C1'' (-N-C H₂-CH₃): The methylene carbon attached to nitrogen is deshielded. Expected around δ 40-45 ppm.
-
C2 (α-Carbonyl): The methylene carbon alpha to the carbonyl is deshielded. Expected around δ 33-38 ppm.
-
C3 (Benzylic): The benzylic methylene carbon. Expected around δ 28-33 ppm.
-
C2'' (-N-CH₂-C H₃): The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule. Expected around δ 12-15 ppm.
-
Confirmation and Refinement with Advanced NMR Techniques
While 1D spectra provide the foundation for assignment, a combination of advanced experiments is required for unambiguous structural validation. This multi-faceted approach forms a self-validating system, ensuring the trustworthiness of the final assignment.
Caption: Workflow for unambiguous NMR spectral assignment.
DEPT-135: Determining Carbon Multiplicity
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for differentiating between CH, CH₂, and CH₃ groups.[14] In a DEPT-135 experiment:
-
CH₃ groups appear as positive signals.
-
CH₂ groups appear as negative (inverted) signals.
-
CH groups appear as positive signals.
-
Quaternary carbons (like C1 and C1', C2') are absent.[15][16]
This technique would immediately confirm the assignments of the methylene carbons (C2, C3, C1'') as negative peaks and the methyl carbons (C2'') as a positive peak. The aromatic CH carbons (C3'-C6') would also appear as positive peaks, distinguishing them from the quaternary aromatic carbons.[17]
2D Correlation Spectroscopy: Mapping the Connections
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other.[18] Cross-peaks in the 2D spectrum connect coupled protons. We would expect to see correlations between:
-
H-2 and H-3, confirming the propanamide backbone.
-
H-1'' and H-2'', confirming the N-ethyl groups.
-
Adjacent aromatic protons (e.g., H-3' with H-4'; H-4' with H-5'; H-5' with H-6'), helping to trace the connectivity around the ring.[19]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal directly to the carbon signal to which it is attached (a one-bond correlation).[20] An HSQC spectrum would show a cross-peak for every C-H bond, definitively linking the already assigned proton spectrum to the carbon spectrum. For example, the triplet at ~δ 3.0 ppm (H-3) would show a correlation to the carbon signal at ~δ 30 ppm (C3).
Table 2: Predicted ¹³C NMR and DEPT-135 Data
| Assigned Carbon | Predicted δ (ppm) | DEPT-135 Phase |
| C1 (C=O) | 170 - 175 | Absent |
| C1' | 140 - 145 | Absent |
| C6' | 131 - 134 | Positive (CH) |
| C4' | 128 - 131 | Positive (CH) |
| C5' | 127 - 129 | Positive (CH) |
| C3' | 126 - 128 | Positive (CH) |
| C2' | 122 - 125 | Absent |
| C1'' (N-C H₂) | 40 - 45 | Negative (CH₂) |
| C2 (α-C H₂) | 33 - 38 | Negative (CH₂) |
| C3 (Benzylic) | 28 - 33 | Negative (CH₂) |
| C2'' (-C H₃) | 12 - 15 | Positive (CH₃) |
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of 3-(2-bromophenyl)-N,N-diethylpropanamide is achieved through a systematic, multi-tiered approach. By first predicting the spectral features based on fundamental principles of chemical structure and electronic effects, a robust initial hypothesis is formed. This hypothesis is then rigorously tested and validated using advanced NMR techniques such as DEPT-135, which clarifies carbon multiplicities, and 2D correlation experiments like COSY and HSQC, which map the precise bonding framework of the molecule. This integrated methodology ensures a high degree of confidence in the final structural assignment, a critical requirement for research, quality control, and regulatory submissions in the chemical and pharmaceutical sciences.
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